
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique cyclobutane ring structure, which imparts distinct chemical and physical properties. The presence of both an amino group and a carboxylate group makes it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This process can be catalyzed by various reagents, including diazo compounds, ylides, and carbene intermediates . The reaction conditions often involve the use of solvents such as methanol, ethanol, or 2-propanol, with temperatures ranging from 278.15 to 318.15 K under atmospheric pressure .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the coupling of cyclobutane derivatives with suitable amino acid precursors under controlled conditions. The use of hydrophobic solvents and acid-binding agents can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions vary depending on the desired product but typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and substituted amino cyclobutane compounds. These products can be further utilized in various synthetic applications .
Applications De Recherche Scientifique
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (1R,2R)-2-aminocyclopropane-1-carboxylate
- Methyl (1R,2R)-2-aminocyclopentane-1-carboxylate
- Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Uniqueness
Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate is unique due to its four-membered cyclobutane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound in the synthesis of chiral molecules and in the study of conformational effects in chemical reactions .
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
methyl (1R,2R)-2-aminocyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1 |
Clé InChI |
IMHXOVKGKHSNDO-RFZPGFLSSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC[C@H]1N |
SMILES canonique |
COC(=O)C1CCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
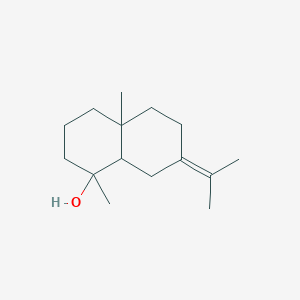
![(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)
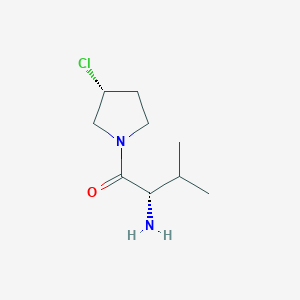

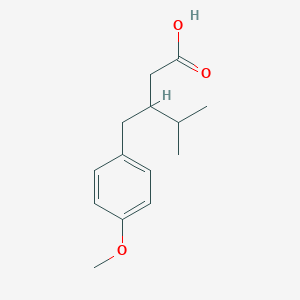
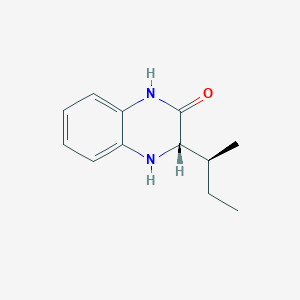
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051653.png)

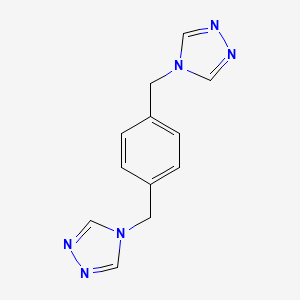
![6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B15051662.png)
